![molecular formula C13H23NO5 B14082708 3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester](/img/structure/B14082708.png)
3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[45]decane-6-carboxylicacidtert-butylester is a complex organic compound with a unique spirocyclic structure This compound is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester involves multiple steps, typically starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure the correct formation of the desired structure. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecular structure or remove specific functional groups.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in simpler molecules with fewer functional groups.
Aplicaciones Científicas De Investigación
3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme interactions and other biochemical processes.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate, with the possibility of developing new drugs based on its structure.
Industry: Its properties may make it useful in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could influence various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacid: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.
2,9-Dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester: Lacks the hydroxymethyl group, which may influence its ability to participate in certain reactions.
Uniqueness
The presence of both the hydroxymethyl and tert-butyl ester groups in 3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[45]decane-6-carboxylicacidtert-butylester makes it unique among similar compounds
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
tert-butyl 3-(hydroxymethyl)-2,9-dioxa-6-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-4-5-17-8-13(14)6-10(7-15)18-9-13/h10,15H,4-9H2,1-3H3 |
Clave InChI |
JIABNRCTTXHDEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC12CC(OC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


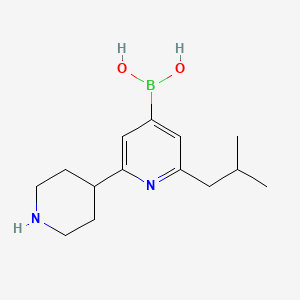
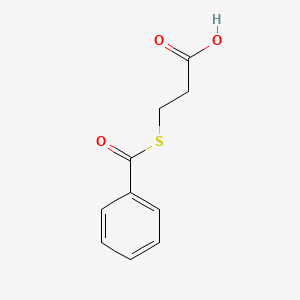
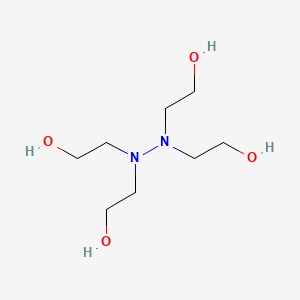

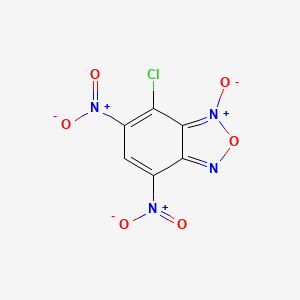
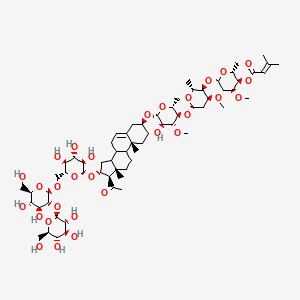
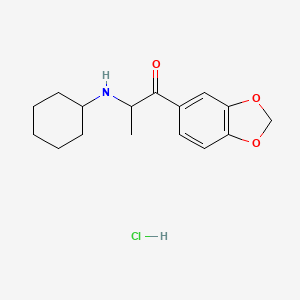
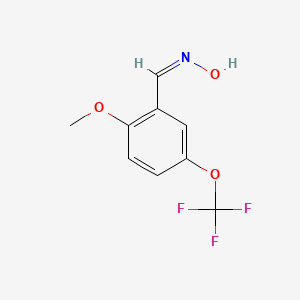
![3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol](/img/structure/B14082683.png)
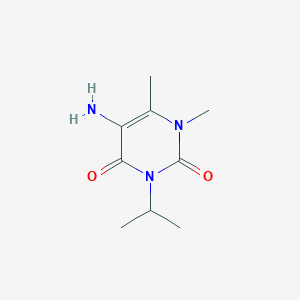
![methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14082690.png)
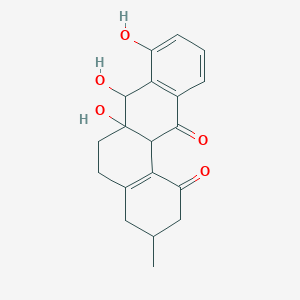
![tert-butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B14082701.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
